![molecular formula C13H19N3O2 B1599653 N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS No. 211247-60-8](/img/structure/B1599653.png)
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine
Overview
Description
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (commonly referred to as the compound) is a synthetic organic compound characterized by its unique piperidine structure and nitrophenyl substitution. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 249.31 g/mol
- CAS Number : 211247-60-8
The compound features a piperidine ring with two methyl groups attached to the nitrogen atom and a nitrophenyl group at the para position. This structural configuration is believed to enhance its biological activity through various mechanisms, including receptor interaction and enzyme modulation.
Interaction with Receptors
Preliminary studies indicate that this compound may interact with dopamine D2 receptors. This interaction is significant as it suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The binding affinity and efficacy of the compound towards these receptors warrant further investigation to elucidate its therapeutic potential.
Antimicrobial Activity
Research has demonstrated that the compound exhibits antimicrobial properties. In vitro studies have evaluated its effectiveness against various pathogens, revealing promising results:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .
- Biofilm Inhibition : It has also demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Dimethylpiperidin-4-amine | Piperidine ring with two methyl groups | Lacks nitrophenyl group; differing reactivity |
1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine | Contains an amino group instead of a nitro group | Potentially different pharmacological profiles |
N,N-Dimethyl-1-(3-nitrophenyl)piperidin-4-amine | Nitro group at a different position | Investigated for anticancer and antimicrobial activities |
This table illustrates how the presence of the nitrophenyl group in this compound may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of piperidine compounds, including this compound, to explore their biological activities:
- Antimicrobial Evaluation : A study assessed multiple piperidine derivatives for their antimicrobial properties, highlighting that modifications in the nitro group significantly influence activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Another study indicated that similar piperidine derivatives exhibited anticancer properties, suggesting that the compound could be explored further for its ability to inhibit cancer cell proliferation .
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential biological activities, particularly its interactions with specific receptors, which could be beneficial in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Preliminary studies suggest that N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine may exhibit binding affinity towards dopamine D2 receptors, making it a candidate for further research in psychopharmacology.
Case Study: Neuropharmacological Potential
A study focused on the interaction of this compound with dopamine receptors highlighted its potential to modulate dopaminergic signaling pathways. The implications of this interaction suggest that the compound could be developed into a therapeutic agent for conditions characterized by dopaminergic dysfunction.
Organic Chemistry Applications
In organic synthesis, this compound serves as a versatile building block for various chemical reactions. It has been utilized as a catalyst in the synthesis of indoles and 1H-tetrazoles, showcasing its utility in facilitating complex organic transformations under environmentally friendly conditions .
Synthesis Methodology
The synthesis typically involves reactions under mild conditions, often utilizing ionic liquids as solvents or catalysts to enhance reaction efficiency while minimizing environmental impact. For instance, one method reported the use of DMAP-based ionic liquids for synthesizing complex organic molecules with high yields and selectivity.
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with molecular targets such as enzymes and receptors, leading to alterations in cellular processes .
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anticancer | Receptor modulation |
N,N-Dimethylpiperidin-4-amine | Limited activity | Basic piperidine structure |
1-(4-Aminophenyl)-N,N-dimethylpiperidin-4-amine | Varies | Amino group presence alters activity |
Nonlinear Optical (NLO) Properties
Recent studies have also explored the nonlinear optical properties of compounds related to this compound. These compounds exhibit significant NLO behavior due to their electronic structure, making them suitable candidates for applications in optoelectronics and photonics .
Case Study: NLO Behavior Assessment
A study evaluating the NLO properties found that compounds with similar structural features demonstrated high efficiency in nonlinear optical applications. The unique combination of electron-donating and electron-withdrawing groups enhances their optical characteristics, potentially leading to advancements in materials science .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTNQAZYWLBDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454732 | |
Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211247-60-8 | |
Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.